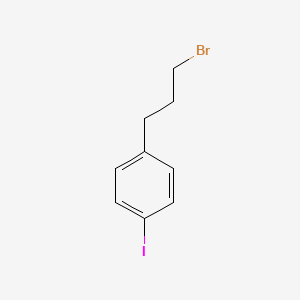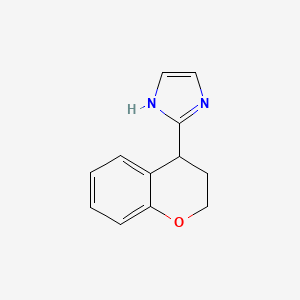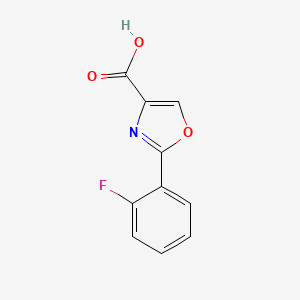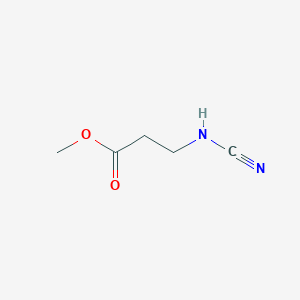
2-(1-hydroxycyclobutyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-hydroxycyclobutyl)-2-methylpropanoic acid, also known as 2-hydroxy-2-methyl-4-cyclobutylpropionic acid (HMCP) is a natural organic compound that is used in a variety of scientific applications. It is a cyclic acid that is produced by the oxidation of 2-methyl-4-cyclobutyl-1-propionic acid and is found in several plant species. It is a hydrophilic molecule that is soluble in water and can be used in a variety of different applications.
Applications De Recherche Scientifique
HMCP has a wide range of scientific applications, including the use of HMCP as a substrate for the synthesis of a variety of compounds. It has been used in the synthesis of a variety of different compounds, such as carboxylic acids, esters, amides, and nitriles. In addition, HMCP has been used in the synthesis of a variety of drugs, including anti-cancer compounds, antifungal compounds, and anti-inflammatory compounds.
Mécanisme D'action
HMCP has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays an important role in the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, HMCP has been found to reduce inflammation and pain in a variety of conditions, including arthritis and other inflammatory diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMCP have been studied in a variety of ways. It has been found to have a variety of effects on the body, including the inhibition of COX-2, the inhibition of the production of prostaglandins, and the inhibition of the production of nitric oxide. In addition, HMCP has been found to have anti-inflammatory and anti-oxidant properties, as well as anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of HMCP in laboratory experiments has a number of advantages and limitations. The advantages of using HMCP in laboratory experiments include its low cost, its availability, and its ease of use. In addition, HMCP is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. On the other hand, one of the limitations of using HMCP in laboratory experiments is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
For the use of HMCP in scientific research include the development of new drugs and compounds based on HMCP, as well as the use of HMCP in the synthesis of a variety of other compounds. In addition, HMCP could be used in the development of new treatments for a variety of diseases and conditions, such as cancer, inflammation, and pain. Finally, HMCP could be used in the development of new methods for the synthesis of a variety of compounds.
Méthodes De Synthèse
HMCP can be synthesized through a variety of methods, including the oxidation of 2-methyl-4-cyclobutyl-1-propionic acid. This method involves the use of a catalyst, such as hydrogen peroxide, and can be carried out in a variety of ways, including the use of a homogeneous or heterogeneous catalyst. Other methods of synthesis include the use of a Friedel-Crafts reaction, as well as the use of a Grignard reaction.
Propriétés
IUPAC Name |
2-(1-hydroxycyclobutyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2,6(9)10)8(11)4-3-5-8/h11H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLHHQAPFFBQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C1(CCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)



![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)



